tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate
Overview
Description
tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H15BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate typically involves the bromination of 3-methylpyridine followed by the introduction of a tert-butyl carbamate group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The tert-butyl carbamate group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: The major product is the de-brominated pyridine derivative.
Scientific Research Applications
tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active compounds.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate involves its interaction with various molecular targets and pathways. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
Uniqueness
tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
tert-butyl N-(3-bromo-5-methylpyridin-2-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-8(12)9(13-6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACJVIUAFVTXFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)OC(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743825 | |
Record name | tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1284210-79-2 | |
Record name | tert-Butyl (3-bromo-5-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.